Azepane Ring Size Confers Distinct Lipophilicity Relative to Piperazine-Containing Pteridine Analogs
The target compound incorporates a seven-membered azepane ring at the pteridine 2-position, whereas the most common commercially available comparator, N-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine (CAS 946289-54-9), bears a six-membered piperazine ring containing an additional nitrogen atom [1]. The azepane substitution results in a computed XLogP3 of 3.3 for the target compound [2], compared to a predicted lower XLogP3 for the piperazine analog due to the additional polar nitrogen. This difference in lipophilicity is expected to influence membrane permeability and non-specific protein binding in cell-based assays [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 (PubChem computed) |
| Comparator Or Baseline | N-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine (CAS 946289-54-9): XLogP3 predicted lower due to additional N atom (exact computed value not publicly available for comparator) |
| Quantified Difference | Qualitative difference: azepane > piperazine in lipophilicity due to absence of second nitrogen |
| Conditions | Computed via XLogP3 algorithm (PubChem release 2025.09.15) |
Why This Matters
Lipophilicity differences directly affect compound partitioning in cellular assays; procurement of the azepane analog enables exploration of a distinct lipophilicity space within pteridine-based screening libraries.
- [1] PubChem Compound Summary for N-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine (CAS 946289-54-9). National Center for Biotechnology Information. View Source
- [2] PubChem Compound Summary CID 16910797, 2-(azepan-1-yl)-N-(4-methoxyphenyl)pteridin-4-amine. National Center for Biotechnology Information. Accessed May 2026. View Source
- [3] Waring MJ. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. 2010;5(3):235-248. DOI: 10.1517/17460441003605098. View Source
